![molecular formula C15H12O3 B1334029 2-(3-acetylphenyl)benzoic Acid CAS No. 408367-33-9](/img/structure/B1334029.png)
2-(3-acetylphenyl)benzoic Acid
Overview
Description
2-(3-acetylphenyl)benzoic Acid, also known by its synonyms such as 3’-Acetyl- [1,1’-biphenyl]-2-carboxylic acid, 2-biphenyl-3’-acetyl-carboxylic acid, and 3’-Acetyl-biphenyl-2-carboxylic acid , is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(3-acetylphenyl)benzoic Acid consists of an acetyl group (COCH3) attached to a phenyl group, which is further attached to a benzoic acid group . The InChI code for the compound isInChI=1S/C15H12O3/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15(17)18/h2-9H,1H3,(H,17,18)
. Physical And Chemical Properties Analysis
2-(3-acetylphenyl)benzoic Acid has several computed properties. It has a molecular weight of 240.25 g/mol, an XLogP3 of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 240.078644241 g/mol . The topological polar surface area is 54.4 Ų, and it has a heavy atom count of 18 .Scientific Research Applications
C15H12O3 C_{15}H_{12}O_{3} C15H12O3
, has a variety of applications in different fields of scientific research.Enzymatic Analysis and Molecular Docking
2-(3-acetylphenyl)benzoic Acid: has been studied for its interaction with enzymes, such as trans-sialidase, which is significant in the context of Chagas disease. Molecular docking studies have been conducted to understand its binding affinity and inhibitory potential against this enzyme .
Anti-Trypanosomal Agents
Research has indicated that derivatives of benzoic acid, including 2-(3-acetylphenyl)benzoic Acid , show potent trypanocidal activity. This makes them candidates for developing treatments against parasitic diseases like Chagas disease .
Mechanism of Action
Target of Action
Benzoic acid derivatives, including this compound, are known to interact with various biological targets due to their phenolic structure .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a boron reagent .
Biochemical Pathways
The biosynthesis of benzoic acids, including 2-(3-acetylphenyl)benzoic Acid, is an important part of the shikimate and phenylpropanoid pathways . These pathways are crucial for understanding the biosynthesis of individual phenolic compounds . Benzoic acids are the building blocks of most phenolic compounds in foods .
Pharmacokinetics
It’s known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
For example, they can act as antimicrobial agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-acetylphenyl)benzoic Acid. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters, which are related to benzoic acids, are only marginally stable in water .
properties
IUPAC Name |
2-(3-acetylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15(17)18/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXIAQYSGYZOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373319 | |
Record name | 2-(3-acetylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylphenyl)benzoic Acid | |
CAS RN |
408367-33-9 | |
Record name | 3′-Acetyl[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408367-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-acetylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 408367-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.